molecular formula C6H11NO2 B12099225 2-(Azetidin-3-yl)propanoic acid

2-(Azetidin-3-yl)propanoic acid

Cat. No.: B12099225
M. Wt: 129.16 g/mol
InChI Key: AYXWYUKDVYYPKN-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)propanoic acid is an organic compound featuring a four-membered azetidine ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)propanoic acid typically involves the formation of the azetidine ring followed by the introduction of the propanoic acid group. One common method starts with the cyclization of a suitable precursor to form the azetidine ring. For instance, azetidine can be synthesized from 3-chloropropanoic acid through a nucleophilic substitution reaction, where the chlorine atom is replaced by an amine group, followed by cyclization under basic conditions.

Another approach involves the use of azetidinone intermediates, which can be converted to azetidine derivatives through reduction reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and advanced purification techniques, such as crystallization and chromatography, are employed to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Alkyl halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield azetidinone derivatives, while reduction can produce azetidin-3-yl alcohols or amines.

Scientific Research Applications

2-(Azetidin-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes or receptors involved in disease processes. The azetidine ring can enhance the binding affinity and specificity of the compound to its target, thereby improving its therapeutic efficacy.

Comparison with Similar Compounds

2-(Azetidin-3-yl)propanoic acid can be compared with other similar compounds, such as:

    2-(Pyrrolidin-3-yl)propanoic acid: This compound features a five-membered pyrrolidine ring instead of the four-membered azetidine ring, which can affect its chemical reactivity and biological activity.

    2-(Piperidin-3-yl)propanoic acid: With a six-membered piperidine ring, this compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to this compound.

The uniqueness of this compound lies in its four-membered azetidine ring, which imparts distinct steric and electronic characteristics, making it a valuable scaffold in drug design and synthesis.

Properties

IUPAC Name

2-(azetidin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(6(8)9)5-2-7-3-5/h4-5,7H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXWYUKDVYYPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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